Z-Val-Ala-OMe chemical structure and molecular weight
Z-Val-Ala-OMe chemical structure and molecular weight
Structural Characterization, Synthetic Protocols, and Protease Interaction Profiling
Executive Summary
Z-Val-Ala-OMe (CAS 4817-92-9) is a hydrophobic dipeptide derivative widely utilized as a substrate mimic and synthetic intermediate in protease research.[1] Distinguished by its N-terminal Benzyloxycarbonyl (Z/Cbz) protection and C-terminal methyl ester (OMe) capping, this compound serves as a critical probe for serine proteases, particularly in the study of Leishmania surface metalloproteases and human neutrophil elastase (HNE). This guide provides a definitive technical breakdown of its molecular architecture, validated synthesis protocols, and biological applications.
Part 1: Molecular Architecture & Physicochemical Properties
The structural integrity of Z-Val-Ala-OMe relies on the precise stereochemical configuration of its L-valine and L-alanine residues, flanked by lipophilic protecting groups that ensure cell permeability and enzyme active-site recognition.
1.1 Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]propanoate |
| Common Name | Z-Val-Ala-OMe; Cbz-Val-Ala-OMe |
| CAS Number | 4817-92-9 |
| Molecular Formula | |
| Molecular Weight | 336.38 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water |
| Stereochemistry | L, L (S, S configuration at |
1.2 Structural Visualization
The following diagram illustrates the hierarchical assembly of the molecule, highlighting the hydrophobic Z-group which mimics the P3/P4 peptide binding site interactions in proteases.
Part 2: Synthetic Methodology (Liquid Phase Peptide Synthesis)
2.1 Reaction Logic
The synthesis involves the coupling of Z-Val-OH (carboxyl component) with H-Ala-OMe·HCl (amine component).
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Coupling Reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).
-
Why? EDC is water-soluble, facilitating workup. HOBt suppresses racemization at the Valine
-carbon and prevents N-acylurea formation.
-
-
Base: NMM (N-Methylmorpholine) or DIPEA.
-
Why? Required to neutralize the HCl salt of the alanine ester to free the nucleophilic amine.
-
2.2 Validated Protocol
Reagents:
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Z-Val-OH (1.0 equiv)
-
H-Ala-OMe·HCl (1.1 equiv)
-
EDC·HCl (1.1 equiv)
-
HOBt (1.1 equiv)
-
NMM (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Workflow:
-
Activation: Dissolve Z-Val-OH and HOBt in DCM at 0°C. Add EDC·HCl and stir for 15 minutes to form the active ester.
-
Neutralization: In a separate vessel, dissolve H-Ala-OMe·HCl in DCM and add NMM.
-
Coupling: Add the amine solution to the activated acid solution. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.
-
Quenching & Workup (Self-Validating Step):
-
Wash organic layer with 1M HCl (removes unreacted amine/NMM).
-
Wash with Sat. NaHCO₃ (removes unreacted Z-Val-OH).
-
Wash with Brine (removes water).
-
Checkpoint: If the organic layer is not clear, residual water or salt is present. Dry over MgSO₄.
-
-
Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane.
Part 3: Biological & Pharmaceutical Applications[1][2][5][6][7]
Z-Val-Ala-OMe is not merely a chemical intermediate; it is a functional probe for proteolytic activity.
3.1 Protease Substrate Specificity
The Val-Ala motif is preferentially recognized by Human Neutrophil Elastase (HNE) and specific surface metalloproteases on Leishmania parasites.
-
Mechanism: The enzyme attacks the ester bond (OMe). While less sensitive than chromogenic substrates (like p-nitroanilide), methyl esters are used to study esterase activity or as precursors to transition-state inhibitors (e.g., conversion to aldehydes or chloromethyl ketones).
-
Leishmania Research: Studies indicate Z-Val-Ala-OMe inhibits the growth of Leishmania by interfering with surface proteases involved in parasite metabolism and defense mechanisms [1].
3.2 Analytical Validation (NMR Profile)
To verify the structure during research, look for these characteristic signals in
- 7.35: Multiplet (5H, Aromatic Z-group).
-
5.10: Singlet (2H, Benzylic
). -
3.70: Singlet (3H, Methyl ester
). -
0.90-1.00: Multiplets (Val isopropyl
and Ala methyl ).
